molecular formula C16H12N6 B8326876 6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Cat. No. B8326876
M. Wt: 288.31 g/mol
InChI Key: IEAMDPIZCSDATD-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

To a mixture of 6-((6-vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (100 mg, 0.347 mmol) and 2,6-dimethylpyridine (74.3 mg, 0.694 mmol), was added a solution of osmium(VIII) oxide (297 mg, 1.387 mmol) in H2O (1.333 mL), followed by a solution of sodium periodate (88 mg, 6.94 μmol) in 1,4-Dioxane (4 ml). The reaction mixture was stirred at rt for 10 h. The solvents was removed in vacuo and DCM was added to dilute the residue. The resulting solution was washed with saturated NaHCO3, NH4Cl and brine. The organic layer was separated, dried over Na2SO4, and concentrated to give a crude product, which was purified with Analogix gel silica (Hexanes:EA) to afford 45 mg of title compound in 43% yield. LCMS (method B): [MH]+=291, tR=1.00 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74.3 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.333 mL
Type
solvent
Reaction Step Four
Quantity
297 mg
Type
catalyst
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[C:7]2[N:9]([CH2:12][C:13]3[CH:14]=[C:15]4[C:20](=[CH:21][CH:22]=3)[N:19]=[CH:18][CH:17]=[CH:16]4)[N:10]=[N:11][C:6]2=[N:5][CH:4]=1)=C.CC1C=CC=C(C)N=1.I([O-])(=O)(=O)=[O:32].[Na+]>O.O1CCOCC1.[Os](=O)(=O)(=O)=O>[N:19]1[C:20]2[C:15](=[CH:14][C:13]([CH2:12][N:9]3[C:7]4=[N:8][C:3]([CH:1]=[O:32])=[CH:4][N:5]=[C:6]4[N:11]=[N:10]3)=[CH:22][CH:21]=2)[CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(=C)C1=CN=C2C(=N1)N(N=N2)CC=2C=C1C=CC=NC1=CC2
Name
Quantity
74.3 mg
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
1.333 mL
Type
solvent
Smiles
O
Name
Quantity
297 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents was removed in vacuo and DCM
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
to dilute the residue
WASH
Type
WASH
Details
The resulting solution was washed with saturated NaHCO3, NH4Cl and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified with Analogix gel silica (Hexanes:EA)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 2233.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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